SQ 29548

Descripción

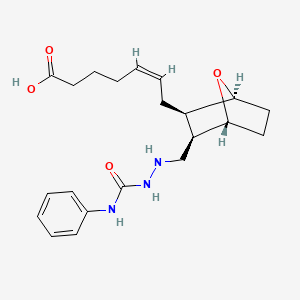

Structure

3D Structure

Propiedades

IUPAC Name |

(Z)-7-[(1S,2R,3R,4R)-3-[[2-(phenylcarbamoyl)hydrazinyl]methyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29N3O4/c25-20(26)11-7-2-1-6-10-16-17(19-13-12-18(16)28-19)14-22-24-21(27)23-15-8-4-3-5-9-15/h1,3-6,8-9,16-19,22H,2,7,10-14H2,(H,25,26)(H2,23,24,27)/b6-1-/t16-,17+,18+,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJNDVCNWVBWHLY-YVUOLYODSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(C(C1O2)CC=CCCCC(=O)O)CNNC(=O)NC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]2[C@H]([C@H]([C@H]1O2)C/C=C\CCCC(=O)O)CNNC(=O)NC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50873403 | |

| Record name | SQ 29548 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50873403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98672-91-4 | |

| Record name | (5Z)-7-[(1S,2R,3R,4R)-3-[[2-[(Phenylamino)carbonyl]hydrazinyl]methyl]-7-oxabicyclo[2.2.1]hept-2-yl]-5-heptenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98672-91-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | SQ 29548 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098672914 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SQ 29548 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50873403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Core Mechanism of SQ 29548: A Technical Guide for Researchers

An In-depth Examination of a Selective Thromboxane (B8750289) A2 Receptor Antagonist

Introduction

SQ 29548 is a potent and highly selective antagonist of the Thromboxane A2 (TXA2) receptor, also known as the TP receptor.[1][2] This receptor plays a crucial role in a variety of physiological and pathophysiological processes, including platelet aggregation, vasoconstriction, and inflammation.[3][4] By competitively blocking the TP receptor, this compound effectively mitigates the downstream effects of TXA2, making it a valuable tool for investigating thromboxane-mediated signaling and a potential therapeutic agent for a range of disorders, including cardiovascular and neuroinflammatory conditions.[5][6][7] This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, impact on signaling pathways, and the experimental methodologies used to characterize its function.

Molecular Target and Binding Profile

The primary molecular target of this compound is the Thromboxane A2 (TXA2) receptor, a G-protein coupled receptor (GPCR).[3][4] this compound exhibits high-affinity and specific binding to this receptor, effectively preventing the binding of its natural ligand, TXA2, and other TP receptor agonists like the stable TXA2 analog U-46619.[1][8]

Quantitative Binding and Inhibition Data

The affinity and inhibitory potency of this compound have been quantified in various experimental systems. The following tables summarize key quantitative data.

| Parameter | Value | Cell/Tissue Type | Radioligand | Reference |

| Ki | 4.1 nM | Human recombinant TP receptor | Not Specified | [1] |

| Equilibrium Affinity Constant (Kd) | 36.3 ± 5.8 nM | Soluble human platelet membranes | [³H]-SQ 29548 | [8] |

| Affinity Constant (Kd) from Saturation Binding | 39.7 ± 4.3 nM | Soluble human platelet membranes | [³H]-SQ 29548 | [8] |

| Kd (TxA2R-E cells, control) | 12.6 nM | CHO cells overexpressing TxA2R-E | [³H]-SQ 29548 | [9] |

| Kd (TxA2R-P cells, control) | 14.0 nM | CHO cells overexpressing TxA2R-P | [³H]-SQ 29548 | [9] |

| Bmax | 1735.7 ± 69.1 fmol/mg protein | Soluble human platelet membranes | [³H]-SQ 29548 | [8] |

| Parameter | Agonist | Value | Cell/Tissue Type | Reference |

| IC50 | U-46619 | 0.06 µM | Washed human platelets | [1] |

| IC50 | Not Specified | 4.51 ± 0.26 nM | Not Specified | [2] |

| pA2 | 9,11-azo PGH2 | 7.8 | Guinea-pig trachea | [10] |

| pA2 | 9,11-azo PGH2 | 8.4 | Rat aorta | [10] |

| pA2 | 11,9-epoxymethano PGH2 | 9.1 | Guinea-pig tracheal spirals | [10] |

Signaling Pathways Modulated by this compound

By blocking the TP receptor, this compound inhibits the activation of several downstream signaling cascades. The specific pathways affected can vary depending on the cell type and context.

Inhibition of Inflammatory Signaling in Microglia

In lipopolysaccharide (LPS)-stimulated BV2 microglial cells, this compound has been shown to suppress the inflammatory response by inhibiting the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[5][11] This leads to a reduction in the production and release of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α, as well as inducible nitric oxide synthase (iNOS).[5][11]

Modulation of Endothelial Function

In human umbilical vein endothelial cells (HUVECs), hyperglycemia and the TXA2 mimetic U46619 can reduce the phosphorylation of endothelial nitric oxide synthase (eNOS) and Akt.[6] This effect is mediated by an increase in the expression and phosphorylation of the tumor suppressor PTEN. This compound can reverse these effects by blocking the TP receptor, thereby restoring Akt-eNOS signaling.[6]

Inverse Agonist Properties

Recent studies have revealed that this compound can act as an inverse agonist at the TP receptor.[3][12] This means that in addition to blocking agonist-induced activity, it can also reduce the basal or constitutive activity of the receptor in the absence of an agonist.[12] This property was observed in cells expressing both wild-type TP receptors and constitutively active mutants.[3][12] The inverse agonism of this compound was demonstrated by its ability to decrease basal intracellular calcium mobilization and inositol (B14025) 1,4,5-trisphosphate (IP₃) levels.[3]

Experimental Protocols

The characterization of this compound's mechanism of action relies on a variety of in vitro experimental techniques.

Receptor Binding Assay

This assay is used to determine the binding affinity of this compound to the TP receptor.

Methodology:

-

Preparation of Platelet Membranes: Human platelet-rich plasma is obtained, and the platelet membranes are isolated through processes like sonication and centrifugation.[13]

-

Incubation: A constant concentration of a radiolabeled TP receptor antagonist, such as [³H]-SQ 29548, is incubated with the prepared platelet membranes.[8][13]

-

Competition: Increasing concentrations of unlabeled this compound (or other competing ligands) are added to compete for binding with the radioligand.[13]

-

Separation: After incubation, the bound and free radioligand are separated by rapid filtration through a glass fiber filter.[9]

-

Quantification: The radioactivity retained on the filter, representing the bound radioligand, is measured using liquid scintillation counting.[13]

-

Data Analysis: The concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand (IC₅₀) is calculated. This can be used to determine the inhibition constant (Kᵢ) or the dissociation constant (Kd).[13]

Platelet Aggregation Assay

This assay measures the ability of this compound to inhibit platelet aggregation induced by various agonists.

Methodology:

-

Preparation of Platelet-Rich Plasma (PRP): Whole blood is collected in an anticoagulant (e.g., sodium citrate) and centrifuged at a low speed to separate the PRP.[13]

-

Incubation: The PRP is placed in a cuvette in a light transmission aggregometer and pre-warmed to 37°C. This compound or a vehicle control is added and incubated for a specified time.[13]

-

Induction of Aggregation: A platelet agonist, such as U-46619, arachidonic acid, or collagen, is added to induce aggregation.[13]

-

Measurement: The change in light transmission through the PRP is recorded over time. As platelets aggregate, the turbidity of the sample decreases, and light transmission increases.[13]

-

Data Analysis: The maximum percentage of aggregation is determined, and the concentration of this compound that inhibits 50% of the maximal aggregation (IC₅₀) is calculated.[13]

Conclusion

This compound is a well-characterized and highly selective antagonist of the Thromboxane A2 receptor. Its mechanism of action involves the competitive blockade of the TP receptor, leading to the inhibition of downstream signaling pathways implicated in inflammation and endothelial dysfunction. Furthermore, its demonstrated inverse agonist properties add another layer to its pharmacological profile. The detailed understanding of this compound's mechanism, facilitated by the experimental protocols described herein, solidifies its importance as a critical research tool and a compound of significant therapeutic interest.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Brain Changes Associated with Thromboxane Receptor Antagonist, SQ 29,548, Treatment in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inverse Agonism of SQ 29,548 and Ramatroban on Thromboxane A2 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thromboxane - Wikipedia [en.wikipedia.org]

- 5. Thromboxane A2 receptor antagonist SQ29548 suppresses the LPS‑induced release of inflammatory cytokines in BV2 microglia cells via suppressing MAPK and NF‑κB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antagonist of thromboxane A2 receptor by SQ29548 lowers DOCA-induced hypertension in diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ovid.com [ovid.com]

- 8. Characterization of binding of a specific antagonist, [3H]-SQ 29,548, to soluble thromboxane A2/prostaglandin H2 (TP) receptors in human platelet membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ahajournals.org [ahajournals.org]

- 10. Pharmacological actions of SQ 29,548, a novel selective thromboxane antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Thromboxane A2 receptor antagonist SQ29548 suppresses the LPS-induced release of inflammatory cytokines in BV2 microglia cells via suppressing MAPK and NF-κB signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Inverse agonism of SQ 29,548 and Ramatroban on Thromboxane A2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

SQ 29548: A Selective Thromboxane A2 Receptor Antagonist - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of SQ 29548, a potent and selective antagonist of the thromboxane (B8750289) A2 (TXA2) receptor, also known as the TP receptor. This compound has been instrumental in elucidating the physiological and pathophysiological roles of TXA2, a key mediator in hemostasis, thrombosis, and smooth muscle contraction. This document details the pharmacological properties of this compound, including its binding affinity, functional antagonism, and selectivity. Furthermore, it outlines detailed experimental protocols for the in vitro characterization of TP receptor antagonists and provides visual representations of the relevant signaling pathways and experimental workflows.

Introduction

Thromboxane A2 (TXA2) is a highly labile eicosanoid derived from arachidonic acid metabolism, primarily by activated platelets.[1][2] It exerts its potent biological effects by binding to the G protein-coupled TP receptor, leading to platelet aggregation, vasoconstriction, and bronchoconstriction.[1][3] The TXA2-TP receptor signaling axis is a critical contributor to the amplification of platelet activation and plays a significant role in the pathophysiology of cardiovascular diseases, including thrombosis and atherosclerosis.[4] Consequently, the TP receptor is a prime therapeutic target for the development of antiplatelet and antithrombotic agents.[4]

This compound, chemically identified as [1S-[1α,2β(5Z),3β,4α]]-7-[3-[[2-[(phenylamino)carbonyl]hydrazino]methyl]-7-oxabicyclo[2.2.1]hept-2-yl]-5-heptenoic acid, is a well-characterized and highly selective TP receptor antagonist.[5] Its high affinity and specificity for the TP receptor have established it as an invaluable pharmacological tool for investigating TXA2-mediated processes.[6] Some studies also suggest that this compound may act as an inverse agonist, reducing the basal activity of the TP receptor.[7][8][9] This guide will delve into the technical details of this compound's pharmacological profile and provide methodologies for its scientific application.

Pharmacological Data

The efficacy and selectivity of this compound as a TP receptor antagonist have been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data.

Table 1: Binding Affinity of this compound for the TP Receptor

| Preparation | Radioligand | Parameter | Value (nM) | Reference |

| Human Recombinant TP Receptor | - | Ki | 4.1 | [10] |

| Washed Human Platelets | [3H]-SQ 29548 | Kd | 4.1 - 5.2 | [11] |

| Human Platelet Membranes | [3H]-SQ 29548 | Kd | 5.8 - 11.3 | [11] |

| Soluble Human Platelet TP Receptors | [3H]-SQ 29548 | Kd | 36.3 - 39.7 | [12] |

Table 2: Functional Antagonism of this compound

| Assay | Agonist | Preparation | Parameter | Value | Reference |

| Platelet Aggregation | U-46619 | Washed Human Platelets | IC50 | 0.06 µM | [10] |

| Smooth Muscle Contraction | U-46619 | Rat and Guinea Pig Tracheal, Arterial, and Venous Smooth Muscles | KB | 0.5 - 1.7 nM | [10] |

| Smooth Muscle Contraction | 9,11-azo PGH2 | Guinea-Pig Trachea | pA2 | 7.8 | [5] |

| Smooth Muscle Contraction | 9,11-azo PGH2 | Rat Aorta | pA2 | 8.4 | [5] |

| Smooth Muscle Contraction | 11,9-epoxymethano PGH2 | Guinea-Pig Tracheal Spirals | pA2 | 9.1 | [5] |

Table 3: Selectivity Profile of this compound

| Receptor | Assay | Finding | Reference |

| PGD2, PGE2, PGI2 Receptors | Radioligand Binding Assay | Did not appreciably inhibit the specific binding of [3H]-SQ 29548. | [12] |

| PGE2 Receptor | Smooth Muscle Contraction | Did not antagonize PGE2-induced contractions of guinea-pig tracheal spirals. | [5] |

| PGF2α Receptor | Smooth Muscle Contraction | Only partially antagonized PGF2α-induced contractions of guinea-pig tracheal spirals. | [5] |

| ADP Receptor | Platelet Aggregation | Did not inhibit ADP-induced aggregation. | [5] |

Signaling Pathways and Mechanism of Action

Thromboxane A2 Signaling Pathway

Thromboxane A2 (TXA2) is synthesized from arachidonic acid by the sequential action of cyclooxygenase (COX) and thromboxane synthase.[2] Upon its release, TXA2 binds to the TP receptor, a G protein-coupled receptor (GPCR).[3] In platelets, the TP receptor primarily couples to Gq and G12/13 proteins.[3] Activation of Gq stimulates phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mobilizes intracellular calcium stores, while DAG activates protein kinase C (PKC). This cascade of events results in platelet shape change, degranulation, and ultimately, aggregation.[3] The G12/13 pathway contributes to the shape change of platelets.

Caption: Thromboxane A2 signaling pathway in platelets.

Mechanism of Action of this compound

This compound acts as a competitive antagonist at the TP receptor. It binds to the receptor with high affinity, thereby preventing the binding of the endogenous agonist, TXA2, and other TP receptor agonists like the stable TXA2 mimetic U-46619.[5][10] By blocking the receptor, this compound inhibits the downstream signaling cascade, preventing the rise in intracellular calcium and subsequent platelet activation and smooth muscle contraction.[5]

Caption: Mechanism of action of this compound as a TP receptor antagonist.

Experimental Protocols

The following protocols provide a framework for the in vitro characterization of this compound and other potential TP receptor antagonists.

Radioligand Binding Assay

This assay determines the binding affinity (Ki or Kd) of a compound for the TP receptor.

Materials:

-

Human platelet membranes or cells expressing the recombinant human TP receptor.

-

[3H]-SQ 29548 (radioligand).

-

Unlabeled this compound (for determining non-specific binding).

-

Test compound (e.g., a novel TP receptor antagonist).

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters (e.g., Whatman GF/C).

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

Preparation of Reaction: In a microcentrifuge tube or a 96-well plate, combine the receptor preparation (platelet membranes or cells), a fixed concentration of [3H]-SQ 29548 (typically at a concentration close to its Kd), and varying concentrations of the unlabeled test compound.

-

Incubation: Incubate the reaction mixture at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 30-60 minutes).

-

Filtration: Rapidly terminate the binding reaction by filtering the mixture through glass fiber filters under vacuum. This separates the receptor-bound radioligand from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Specific binding is calculated as the difference between total binding (in the absence of unlabeled competitor) and non-specific binding (in the presence of a high concentration of unlabeled this compound). The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation.

Platelet Aggregation Assay

This functional assay measures the ability of a compound to inhibit platelet aggregation induced by a TP receptor agonist.

Materials:

-

Freshly drawn human whole blood collected in 3.2% sodium citrate.

-

Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).

-

TP receptor agonist (e.g., U-46619, arachidonic acid, or collagen).[13]

-

Test compound (this compound or other antagonists).

-

Saline or appropriate vehicle control.

-

Light transmission aggregometer.

Procedure:

-

PRP Preparation: Centrifuge the citrated whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP.[14] The remaining blood is centrifuged at a higher speed (e.g., 2000 x g) for 10-15 minutes to obtain PPP, which is used to set the 100% aggregation baseline.[13]

-

Assay Setup: Place a sample of PRP in a cuvette with a stir bar in the aggregometer and allow it to equilibrate to 37°C.[15]

-

Incubation with Antagonist: Add the test compound (at various concentrations) or vehicle to the PRP and incubate for a short period (e.g., 2-5 minutes).

-

Induction of Aggregation: Add the TP receptor agonist to the PRP to induce aggregation.

-

Measurement: Monitor the change in light transmission through the PRP sample over time. As platelets aggregate, the turbidity of the sample decreases, and light transmission increases.[16]

-

Data Analysis: The maximum percentage of aggregation is determined for each concentration of the test compound. The IC50 value, the concentration of the antagonist that inhibits 50% of the agonist-induced aggregation, is then calculated.

Experimental Workflow for In Vitro Evaluation

The following diagram illustrates a typical workflow for the in vitro characterization of a potential TP receptor antagonist.

References

- 1. Thromboxane A2 - Wikipedia [en.wikipedia.org]

- 2. uh-ir.tdl.org [uh-ir.tdl.org]

- 3. Physiology, Thromboxane A2 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Antiplatelet therapy: targeting the TxA2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacological actions of SQ 29,548, a novel selective thromboxane antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. vivantes.elsevierpure.com [vivantes.elsevierpure.com]

- 7. Inverse Agonism of SQ 29,548 and Ramatroban on Thromboxane A2 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inverse Agonism of SQ 29,548 and Ramatroban on Thromboxane A2 Receptor | PLOS One [journals.plos.org]

- 9. Inverse agonism of SQ 29,548 and Ramatroban on Thromboxane A2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. caymanchem.com [caymanchem.com]

- 11. Characterization of [5,6-3H]SQ 29,548 as a high affinity radioligand, binding to thromboxane A2/prostaglandin H2-receptors in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Characterization of binding of a specific antagonist, [3H]-SQ 29,548, to soluble thromboxane A2/prostaglandin H2 (TP) receptors in human platelet membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]

- 16. Platelet Aggregation - Platelet-Vessel Wall Interactions in Hemostasis and Thrombosis - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Primary Research Applications of SQ 29548

Introduction

This compound is a potent and highly selective antagonist of the thromboxane (B8750289) A2/prostaglandin H2 (TP) receptor.[1] Its ability to specifically block the actions of thromboxane A2 (TXA2), a key mediator of platelet aggregation and vasoconstriction, has made it an invaluable tool in primary research.[2][3] This technical guide provides an in-depth overview of the core research applications of this compound, focusing on its use in studies of platelet function, neuroinflammation, and cardiovascular physiology. Detailed experimental protocols and quantitative data are presented to assist researchers, scientists, and drug development professionals in their work.

Mechanism of Action

Thromboxane A2, produced from arachidonic acid by the enzyme thromboxane-A synthase, exerts its effects by binding to the G-protein-coupled TP receptor.[3] This binding initiates a signaling cascade through the Gq protein, leading to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, and DAG activates protein kinase C (PKC). This cascade culminates in physiological responses such as platelet aggregation, vasoconstriction, and bronchoconstriction.[2][3]

This compound acts as a competitive antagonist at the TP receptor, preventing TXA2 and other agonists from binding and initiating this downstream signaling.[4] Some studies also suggest that this compound can exhibit inverse agonism, meaning it can reduce the basal or constitutive activity of the TP receptor even in the absence of an agonist.[5][6]

Primary Research Applications

Platelet Aggregation and Hemostasis

The primary and most well-documented application of this compound is in the study of platelet biology. It is used to selectively inhibit platelet aggregation induced by TXA2 pathway agonists.

-

In Vitro Studies: this compound effectively inhibits platelet aggregation induced by the stable TXA2 mimetic U-46619, arachidonic acid (the precursor to TXA2), and collagen.[7][8] Its high potency and selectivity make it a standard tool for differentiating TXA2-mediated aggregation from other activation pathways, such as those initiated by ADP or thrombin.[7][9]

-

In Vivo Studies: In animal models, this compound has been shown to prevent arachidonic acid-induced sudden death, a phenomenon linked to widespread platelet aggregation in the vasculature.[7] It is also used in models of thrombosis to investigate the contribution of the TXA2 pathway to clot formation.[10]

Neuroinflammation and Microglial Activation

Recent research has highlighted the role of the TP receptor in neuroinflammatory processes. This compound is utilized to probe these mechanisms, particularly in the context of microglial activation.

-

Anti-inflammatory Effects: In studies using BV2 microglial cells, this compound has been shown to suppress the release of pro-inflammatory cytokines such as interleukin-1β (IL-1β), IL-6, and tumor necrosis factor-α (TNF-α) following stimulation with lipopolysaccharide (LPS).[11][12]

-

Signaling Pathway Inhibition: The anti-inflammatory effects of this compound in microglia are mediated through the inhibition of key signaling pathways. It prevents the LPS-induced phosphorylation and activation of mitogen-activated protein kinases (MAPKs)—specifically p38, ERK, and JNK—and the nuclear factor-κB (NF-κB) pathway.[11][12]

Cardiovascular and Vascular Smooth Muscle Research

This compound is employed to study the role of TXA2 in regulating vascular tone and blood pressure, particularly in pathological states like hypertension.

-

Hypertension Models: In diabetic rats with DOCA-induced hypertension, this compound has been shown to lower blood pressure.[13] This effect is linked to its ability to modulate the PTEN-Akt-eNOS signaling pathway.[13] Hyperglycemia can activate the TP receptor, leading to the upregulation of PTEN, which in turn dephosphorylates and inactivates Akt. Inactivated Akt cannot phosphorylate and activate endothelial nitric oxide synthase (eNOS), leading to reduced nitric oxide (NO) production and endothelial dysfunction. This compound reverses these changes.[13]

-

Vascular Contraction: this compound antagonizes vasoconstriction induced by U-46619 in various vascular preparations, including pulmonary arteries and other smooth muscles.[4][7] This makes it a useful tool for studying receptor pharmacology in vascular tissues.

Quantitative Data Summary

The potency and affinity of this compound have been quantified across various experimental systems.

Table 1: In Vitro Potency and Binding Affinity of this compound

| Parameter | Species/System | Value | Reference |

| Ki | Human recombinant TP receptor | 4.1 nM | [14] |

| IC50 | U-46619-induced human platelet aggregation | 0.06 µM (60 nM) | [14] |

| IC50 | Collagen-induced human platelet aggregation | 2.9 µM | [7] |

| IC50 | Arachidonic acid-induced platelet aggregation | 0.8 µM | [7] |

| KB | U-46619-induced contraction (rat/guinea pig smooth muscle) | 0.5 - 1.7 nM | [14] |

Ki (inhibition constant) represents the affinity of the antagonist for the receptor. IC50 (half-maximal inhibitory concentration) is the concentration of antagonist required to inhibit a response by 50%. KB (dissociation constant) is the concentration of antagonist where half the receptors are occupied.

Table 2: Effects of this compound on LPS-Induced Gene Expression in BV2 Microglial Cells

| Gene | Treatment | Outcome | Reference |

| IL-1β | 0.1 µM this compound + 100 ng/ml LPS | Significant reduction in mRNA expression | [11] |

| IL-6 | 0.1 µM this compound + 100 ng/ml LPS | Significant reduction in mRNA expression | [11] |

| TNF-α | 0.1 µM this compound + 100 ng/ml LPS | Significant reduction in mRNA expression | [11] |

| iNOS | 0.1 µM this compound + 100 ng/ml LPS | Significant reduction in mRNA expression | [11] |

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

Platelet Aggregation Assay (Light Transmission Aggregometry)

This protocol is used to measure the ability of this compound to inhibit platelet aggregation.

-

Blood Collection: Draw whole blood from healthy, consenting donors (who have abstained from antiplatelet medication for at least 14 days) into tubes containing 3.2% sodium citrate (B86180) (9:1 blood-to-anticoagulant ratio).[9]

-

PRP Preparation: Centrifuge the citrated whole blood at 200 x g for 15 minutes at room temperature. Carefully collect the supernatant, which is the platelet-rich plasma (PRP).[9]

-

Assay Procedure:

-

Place the PRP into a cuvette with a magnetic stir bar and pre-warm to 37°C in a light transmission aggregometer.

-

Add this compound (at various concentrations) or its vehicle control (e.g., DMSO) to the PRP and incubate for a specified period (e.g., 2-5 minutes).

-

Induce aggregation by adding a platelet agonist, such as U-46619 (e.g., 1 µM), arachidonic acid (e.g., 1 mM), or collagen (e.g., 2 µg/mL).[9]

-

Record the change in light transmission, which corresponds to the extent of platelet aggregation, for 5-10 minutes to determine the maximum aggregation percentage.[9]

-

Calculate IC50 values by plotting the percentage inhibition of aggregation against the log concentration of this compound.

-

Radioligand Binding Assay

This assay determines the binding affinity (Ki) of this compound for the TP receptor.

-

Membrane Preparation: Prepare washed platelet membranes through sonication and centrifugation.[9]

-

Binding Reaction:

-

In assay tubes, incubate the platelet membranes with a constant concentration of a radiolabeled TP receptor antagonist, such as [³H]-SQ 29548.[9]

-

Add increasing concentrations of unlabeled this compound (or other test compounds) to competitively displace the radioligand from the receptor.

-

Incubate the mixture to allow binding to reach equilibrium.

-

-

Separation and Counting:

-

Rapidly separate the bound and free radioligand by filtering the mixture through glass fiber filters.[9]

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

-

Data Analysis: Calculate the IC50 value from the competition curve and then derive the Ki value using the Cheng-Prusoff equation.

Microglial Cell Culture and Inflammation Assay

This protocol details the study of this compound's anti-inflammatory effects on microglial cells.

-

Cell Culture: Culture BV2 microglial cells in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintain at 37°C in a humidified 5% CO2 incubator.

-

Cell Viability Assay: Before testing for inflammation, assess the potential cytotoxicity of this compound using a CCK-8 or MTT assay. Incubate BV2 cells with various concentrations of this compound (e.g., 0.1, 0.5, 1.0 µM) for 24 hours.[11]

-

Inflammation Induction and Treatment:

-

Pre-treat the BV2 cells with this compound (e.g., 0.1-1.0 µM) or vehicle for 30 minutes.[11]

-

Stimulate the cells with LPS (e.g., 100 ng/ml) to induce an inflammatory response.[11]

-

Incubate for a specified duration depending on the endpoint (e.g., 30 minutes for protein phosphorylation, 6-18 hours for mRNA expression).[11]

-

-

Endpoint Analysis:

-

RT-qPCR: To measure mRNA expression of cytokines (IL-1β, IL-6, TNF-α), extract total RNA, perform reverse transcription to cDNA, and conduct quantitative PCR.[11]

-

Western Blotting: To assess protein phosphorylation (p-p38, p-ERK, p-JNK, p-IκB), lyse the cells, separate proteins by SDS-PAGE, transfer to a membrane, and probe with specific primary and secondary antibodies.[11]

-

References

- 1. Brain Changes Associated with Thromboxane Receptor Antagonist, SQ 29,548, Treatment in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inverse Agonism of SQ 29,548 and Ramatroban on Thromboxane A2 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thromboxane - Wikipedia [en.wikipedia.org]

- 4. Characterization of thromboxane receptor blocking effects of this compound in the feline pulmonary vascular bed - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inverse agonism of SQ 29,548 and Ramatroban on Thromboxane A2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inverse Agonism of SQ 29,548 and Ramatroban on Thromboxane A2 Receptor | PLOS One [journals.plos.org]

- 7. Beneficial effects of a new potent and specific thromboxane receptor antagonist (SQ-29,548) in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacological actions of SQ 29,548, a novel selective thromboxane antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. The in vivo antiplatelet effects of thromboxane A2 synthase inhibitors are potentiated by simultaneous thromboxane A2/prostaglandin H2 receptor blockade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Thromboxane A2 receptor antagonist SQ29548 suppresses the LPS-induced release of inflammatory cytokines in BV2 microglia cells via suppressing MAPK and NF-κB signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Thromboxane A2 receptor antagonist SQ29548 suppresses the LPS‑induced release of inflammatory cytokines in BV2 microglia cells via suppressing MAPK and NF‑κB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Antagonist of thromboxane A2 receptor by SQ29548 lowers DOCA-induced hypertension in diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. caymanchem.com [caymanchem.com]

SQ 29548: A Comprehensive Technical Guide for Researchers

Introduction

SQ 29548 is a potent and highly selective antagonist of the thromboxane (B8750289) A2 (TXA2) receptor, also known as the T-prostanoid (TP) receptor.[1] As a valuable tool in pharmacological research, this compound has been instrumental in elucidating the physiological and pathophysiological roles of TXA2 in various systems, including platelet aggregation, smooth muscle contraction, and inflammatory responses. This technical guide provides an in-depth overview of the chemical structure, properties, and pharmacological profile of this compound, intended for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

This compound, with the IUPAC name (5Z)-7-[(1S,2R,3R,4R)-3-[[2-[(phenylamino)carbonyl]hydrazinyl]methyl]-7-oxabicyclo[2.2.1]hept-2-yl]-5-heptenoic acid, is a complex molecule with a well-defined stereochemistry crucial for its high-affinity binding to the TP receptor.[2]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | (5Z)-7-[(1S,2R,3R,4R)-3-[[2-[(phenylamino)carbonyl]hydrazinyl]methyl]-7-oxabicyclo[2.2.1]hept-2-yl]-5-heptenoic acid | [2] |

| CAS Number | 98672-91-4 | [1] |

| Molecular Formula | C₂₁H₂₉N₃O₄ | [1] |

| Molecular Weight | 387.5 g/mol | [1] |

| SMILES | OC(=O)CCC/C=C\CC1C2CCC(O2)C1CNNC(=O)Nc1ccccc1 | [1] |

| Appearance | Crystalline solid | |

| Solubility | DMF: 0.2 mg/ml, DMSO: 5 mg/ml, Ethanol: 0.5 mg/ml, PBS (pH 7.2): 0.25 mg/ml | [1] |

Pharmacological Properties

This compound is a competitive antagonist of the TP receptor, effectively blocking the actions of its endogenous ligand, thromboxane A2. Its high affinity and selectivity make it a powerful tool for studying TXA2-mediated signaling.

Binding Affinity and Potency

This compound exhibits high affinity for the human recombinant TP receptor.[1] Its potency has been demonstrated in various in vitro assays, including inhibition of platelet aggregation and smooth muscle contraction.

Table 2: In Vitro Pharmacological Data for this compound

| Parameter | Species/System | Value | Reference(s) |

| Ki | Human recombinant TP receptor | 4.1 nM | [1] |

| IC₅₀ | U-46619-induced washed human platelet aggregation | 0.06 µM | [1] |

| Kₑ | U-46619-induced contraction of rat tracheal smooth muscle | 0.5 - 1.7 nM | [1] |

| Kₑ | U-46619-induced contraction of guinea pig tracheal smooth muscle | 0.5 - 1.7 nM | [1] |

| Kₑ | U-46619-induced contraction of rat arterial smooth muscle | 0.5 - 1.7 nM | [1] |

| Kₑ | U-46619-induced contraction of guinea pig arterial smooth muscle | 0.5 - 1.7 nM | [1] |

| Kₑ | U-46619-induced contraction of rat venous smooth muscle | 0.5 - 1.7 nM | [1] |

| Kₑ | U-46619-induced contraction of guinea pig venous smooth muscle | 0.5 - 1.7 nM | [1] |

Pharmacokinetics

Mechanism of Action: Thromboxane A2 Receptor Signaling

This compound exerts its pharmacological effects by competitively inhibiting the binding of thromboxane A2 to its G-protein coupled receptor (GPCR), the TP receptor. This receptor is coupled to Gq/11 and G12/13 proteins, and its activation initiates a cascade of intracellular signaling events.

The binding of an agonist like TXA2 to the TP receptor leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). The elevation of intracellular Ca²⁺ and activation of PKC are key events that lead to the physiological responses mediated by TXA2, such as platelet aggregation and smooth muscle contraction. By blocking the initial binding of the agonist, this compound prevents the initiation of this signaling cascade.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Pharmacological actions of SQ 29,548, a novel selective thromboxane antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Thromboxane A2 receptor antagonist SQ29548 does not improve canine postischemic cerebral hypoperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of the thromboxane receptor antagonist SQ 29,548 on myocardial infarct size in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Beneficial effects of a new potent and specific thromboxane receptor antagonist (SQ-29,548) in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis and Scientific Journey of SQ 29548: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the discovery, history, and development of SQ 29548, a potent and selective antagonist of the thromboxane (B8750289) A2/prostaglandin (B15479496) H2 (TXA2/PGH2) receptor. This compound has been a pivotal tool in cardiovascular and physiological research, enabling the elucidation of the roles of thromboxane A2 in platelet aggregation, smooth muscle contraction, and various pathophysiological processes. This document details the pharmacological profile of this compound, presents key quantitative data in structured tables, outlines detailed experimental protocols for its characterization, and visualizes the associated signaling pathways and experimental workflows.

Introduction and Discovery

This compound, chemically known as [1S-[1α,2β(5Z),3β,4α]]-7-[3-[[2-[(phenylamino)carbonyl]hydrazino]methyl]-7-oxabicyclo[2.2.1]hept-2-yl]-5-heptenoic acid, emerged from the research laboratories of the Squibb Institute for Medical Research. Its discovery was a significant advancement in the study of eicosanoids and their receptors. The primary aim of its development was to create a selective antagonist to probe the physiological and pathophysiological roles of thromboxane A2 (TXA2), a highly unstable but potent mediator of platelet aggregation and vasoconstriction.

The seminal work published in 1985 by Ogletree and colleagues first described the pharmacological actions of this compound.[1] This research established it as a highly selective and competitive antagonist of the TXA2 receptor, with minimal effects on other prostanoid receptors or related enzymes like cyclooxygenase and thromboxane synthetase. This selectivity has made this compound an invaluable research tool for isolating and studying TXA2-mediated pathways.

Chemical Properties and Synthesis

Chemical Structure:

-

IUPAC Name: (5Z)-7-[(1S,2R,3R,4R)-3-[[2-[(phenylamino)carbonyl]hydrazinyl]methyl]-7-oxabicyclo[2.2.1]hept-2-yl]-5-heptenoic acid

-

CAS Number: 98672-91-4

-

Molecular Formula: C₂₁H₂₉N₃O₄

-

Molecular Weight: 387.5 g/mol

Synthesis Overview:

While a detailed, step-by-step synthesis protocol for this compound is not publicly available, the general synthetic strategy for 7-oxabicyclo[2.2.1]heptane-based thromboxane receptor antagonists has been described in the medicinal chemistry literature. The synthesis of this class of molecules typically involves a Diels-Alder reaction to construct the core bicyclic ring system.

A common approach involves the cycloaddition of furan (B31954) with a suitable dienophile to form the 7-oxabicyclo[2.2.1]heptene skeleton. Subsequent stereocontrolled functionalization of this core structure allows for the introduction of the two side chains that mimic the natural ligand, thromboxane A2. The synthesis of this compound would involve the stereospecific introduction of the heptenoic acid side chain and the phenylaminocarbonylhydrazino]methyl side chain onto the 7-oxabicyclo[2.2.1]heptane core. The specific reagents and reaction conditions would be optimized to achieve the desired stereochemistry, which is crucial for its high-affinity binding to the thromboxane receptor.

Pharmacological Profile and Mechanism of Action

This compound exerts its effects by competitively binding to the thromboxane A2 (TXA2) receptor, also known as the TP receptor. The TP receptor is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligands TXA2 or prostaglandin H2 (PGH2), initiates a signaling cascade leading to various physiological responses.

The primary signaling pathway activated by the TP receptor involves its coupling to the Gq family of G proteins. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ and DAG together activate protein kinase C (PKC), leading to downstream phosphorylation events that culminate in cellular responses such as platelet shape change, granule secretion, and aggregation, as well as smooth muscle cell contraction.

By competitively inhibiting the binding of TXA2 and PGH2 to the TP receptor, this compound effectively blocks this signaling cascade, thereby preventing the physiological effects mediated by these prostanoids.

Signaling Pathway of Thromboxane A2 Receptor and Inhibition by this compound

Caption: Thromboxane A2 signaling pathway and its inhibition by this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from various in vitro studies.

Table 1: Inhibitory Potency of this compound on Platelet Aggregation

| Agonist | Species | Preparation | IC₅₀ (µM) | Reference |

| U-46619 (TXA₂ mimetic) | Human | Washed Platelets | 0.06 | [2] |

| Arachidonic Acid | Human | Platelet-Rich Plasma | Varies | [1] |

| Collagen | Human | Platelet-Rich Plasma | Varies | [1] |

Table 2: Receptor Binding Affinity and Antagonist Potency of this compound

| Parameter | Species/Tissue | Value | Units | Reference |

| Kᵢ | Human Recombinant TP Receptor | 4.1 | nM | [2] |

| K₈ | Rat & Guinea Pig Smooth Muscle | 0.5 - 1.7 | nM | [2] |

| pA₂ | Guinea Pig Trachea (vs. U-46619) | 9.1 | - | [1] |

| pA₂ | Rat Aorta (vs. azo-PGH₂) | 8.4 | - | [1] |

Experimental Protocols

Platelet Aggregation Assay (Light Transmission Aggregometry)

This protocol describes the in vitro assessment of this compound's inhibitory effect on platelet aggregation using a light transmission aggregometer.

Materials:

-

Freshly drawn human venous blood

-

3.2% or 3.8% Sodium Citrate (B86180) (anticoagulant)

-

Platelet agonists (e.g., U-46619, arachidonic acid, collagen)

-

This compound solution at various concentrations

-

Vehicle control (e.g., saline or DMSO)

-

Light Transmission Aggregometer

-

Centrifuge

-

Pipettes and cuvettes

Procedure:

-

Blood Collection: Collect whole blood from healthy, consenting donors who have not consumed any antiplatelet medication for at least two weeks. Mix the blood gently with sodium citrate (9:1 blood to anticoagulant ratio).

-

Preparation of Platelet-Rich Plasma (PRP): Centrifuge the citrated whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature. Carefully collect the supernatant, which is the PRP.

-

Preparation of Platelet-Poor Plasma (PPP): Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15 minutes to pellet the remaining cellular components. The supernatant is the PPP.

-

Aggregometer Setup: Calibrate the aggregometer using PRP for 0% aggregation and PPP for 100% aggregation.

-

Assay: a. Pipette a defined volume of PRP into a cuvette with a magnetic stir bar and place it in the aggregometer at 37°C. b. Add a specific volume of the this compound solution (or vehicle control) to the PRP and incubate for a predetermined time (e.g., 2-5 minutes). c. Induce platelet aggregation by adding a specific concentration of the platelet agonist. d. Record the change in light transmission for 5-10 minutes.

-

Data Analysis: Determine the maximum percentage of aggregation for each concentration of this compound. Calculate the IC₅₀ value, which is the concentration of this compound that inhibits 50% of the maximal platelet aggregation induced by the agonist.

Workflow for Platelet Aggregation Assay

Caption: Workflow for the in vitro platelet aggregation assay.

Radioligand Binding Assay

This protocol describes a competition binding assay to determine the affinity of this compound for the thromboxane A2 receptor using a radiolabeled ligand.

Materials:

-

Platelet membranes (prepared from human platelets)

-

[³H]-SQ 29548 (radioligand)

-

Unlabeled this compound at various concentrations

-

Assay buffer (e.g., Tris-HCl with MgCl₂)

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation vials and scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Membrane Preparation: Prepare platelet membranes from washed human platelets by sonication or homogenization followed by centrifugation to isolate the membrane fraction. Resuspend the membrane pellet in the assay buffer.

-

Assay Setup: In a series of tubes, add: a. A fixed concentration of [³H]-SQ 29548. b. Increasing concentrations of unlabeled this compound (the competitor). c. A fixed amount of platelet membrane protein. d. For determining non-specific binding, add a high concentration of unlabeled this compound to a separate set of tubes. e. Bring all tubes to a final, constant volume with the assay buffer.

-

Incubation: Incubate the tubes at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium.

-

Filtration: Rapidly separate the bound and free radioligand by filtering the incubation mixture through glass fiber filters under vacuum. The platelet membranes with bound radioligand will be trapped on the filter.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: a. Calculate the specific binding by subtracting the non-specific binding from the total binding for each concentration of unlabeled this compound. b. Plot the percentage of specific binding against the logarithm of the competitor concentration. c. Determine the IC₅₀ value, which is the concentration of unlabeled this compound that inhibits 50% of the specific binding of the radioligand. d. Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.

Workflow for Radioligand Binding Assay

Caption: Workflow for the radioligand competition binding assay.

Conclusion

This compound has played a crucial role in advancing our understanding of the thromboxane A2 signaling pathway. Its high selectivity and potency as a TP receptor antagonist have made it an indispensable tool for researchers in pharmacology, physiology, and drug development. This technical guide has provided a comprehensive overview of the discovery, history, and key experimental methodologies associated with this compound. The data and protocols presented herein serve as a valuable resource for scientists working to further unravel the complexities of eicosanoid signaling and to develop novel therapeutics targeting the thromboxane pathway.

References

An In-depth Technical Guide to SQ 29548: A Selective Thromboxane A2 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

SQ 29548 is a potent and highly selective antagonist of the thromboxane (B8750289) A2 (TXA2) receptor, also known as the TP receptor. This guide provides a comprehensive overview of its chemical properties, mechanism of action, and its application in experimental research. Detailed experimental protocols for its use in platelet aggregation and smooth muscle contraction assays are provided, along with a summary of its pharmacological data. Furthermore, this document visualizes the key signaling pathways affected by this compound and outlines a typical experimental workflow for its characterization.

Chemical and Physical Properties

This compound is a synthetic, small molecule compound with the following identifiers:

| Property | Value |

| CAS Number | 98672-91-4[1] |

| Molecular Formula | C₂₁H₂₉N₃O₄[1] |

| Molecular Weight | 387.5 g/mol [1] |

| IUPAC Name | (5Z)-7-[(1S,2R,3R,4R)-3-[[2-[(phenylamino)carbonyl]hydrazinyl]methyl]-7-oxabicyclo[2.2.1]hept-2-yl]-5-heptenoic acid[1] |

Mechanism of Action

This compound functions as a competitive antagonist of the thromboxane A2 (TP) receptor, a G-protein coupled receptor (GPCR).[2] Thromboxane A2, the endogenous ligand for the TP receptor, is a potent mediator of platelet aggregation and vasoconstriction. By binding to the TP receptor, this compound blocks the binding of TXA2 and other TP receptor agonists, thereby inhibiting their downstream effects.[2]

The TP receptor signals through two primary G-protein pathways: Gq/11 and G13.[3] Activation of Gq/11 leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). The G13 pathway activation leads to the stimulation of Rho GTPases, which are involved in regulating cell shape and motility. This compound, by blocking the TP receptor, prevents the initiation of these signaling cascades.

Pharmacological Data

The following tables summarize the quantitative pharmacological data for this compound from various in vitro studies.

Table 1: Binding Affinity and Potency of this compound

| Parameter | Species | Tissue/Cell Type | Agonist | Value | Reference |

| Kᵢ | Human | Recombinant TP Receptor | - | 4.1 nM | [1] |

| IC₅₀ | Human | Washed Platelets | U-46619 | 0.06 µM | [1] |

| pA₂ | Guinea-pig | Trachea | 9,11-azo PGH₂ | 7.8 | [2] |

| pA₂ | Rat | Aorta | 9,11-azo PGH₂ | 8.4 | [2] |

| Kₑ | Human | Platelet Membranes | [³H]-SQ 29548 | 36.3 nM | [4] |

Table 2: Antagonistic Activity of this compound in Smooth Muscle

| Species | Tissue | Agonist | pA₂ Value | Reference |

| Guinea-pig | Tracheal Spirals | 11,9-epoxymethano PGH₂ | 9.1 | [2] |

| Rat | Aorta | 11,9-epoxymethano PGH₂ | 9.1 | [2] |

Signaling Pathway

The following diagram illustrates the thromboxane A2 receptor signaling pathway and the point of inhibition by this compound.

Experimental Protocols

In Vitro Platelet Aggregation Assay

This protocol is a synthesized method based on light transmission aggregometry (LTA).

Objective: To determine the inhibitory effect of this compound on platelet aggregation induced by a TP receptor agonist.

Materials:

-

This compound

-

TP receptor agonist (e.g., U-46619, arachidonic acid)

-

Human whole blood from healthy, drug-free donors

-

3.2% or 3.8% Sodium Citrate (B86180) solution

-

Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)

-

Light Transmission Aggregometer

-

Cuvettes with stir bars

-

Pipettes

Procedure:

-

PRP and PPP Preparation:

-

Collect whole blood into tubes containing sodium citrate (9:1 blood to citrate ratio).

-

Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP.

-

Transfer the supernatant (PRP) to a new tube.

-

Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10-15 minutes to obtain PPP.

-

-

Aggregometer Setup:

-

Set the aggregometer to 37°C.

-

Calibrate the instrument using PPP for 100% aggregation and PRP for 0% aggregation.

-

-

Assay:

-

Pipette PRP into a cuvette with a stir bar.

-

Add the desired concentration of this compound or vehicle control to the PRP and incubate for a specified time (e.g., 2-5 minutes) at 37°C.

-

Add the TP receptor agonist to induce platelet aggregation.

-

Record the change in light transmission for 5-10 minutes.

-

-

Data Analysis:

-

Determine the maximum percentage of platelet aggregation for each condition.

-

Calculate the IC₅₀ value for this compound by plotting the percentage of inhibition against the log concentration of this compound.

-

In Vitro Smooth Muscle Contraction Assay

Objective: To evaluate the antagonistic effect of this compound on agonist-induced smooth muscle contraction.

Materials:

-

This compound

-

TP receptor agonist (e.g., U-46619)

-

Isolated smooth muscle tissue (e.g., rat aorta, guinea pig trachea)

-

Organ bath system with force transducer

-

Krebs-Henseleit solution (or other suitable physiological salt solution)

-

Carbogen (B8564812) gas (95% O₂, 5% CO₂)

Procedure:

-

Tissue Preparation:

-

Euthanize the animal according to approved ethical protocols.

-

Dissect the desired smooth muscle tissue and place it in cold Krebs-Henseleit solution.

-

Cut the tissue into rings or strips.

-

-

Organ Bath Setup:

-

Mount the tissue in the organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with carbogen gas.

-

Connect the tissue to a force transducer to record isometric tension.

-

Allow the tissue to equilibrate under a resting tension for a specified period (e.g., 60-90 minutes).

-

-

Assay:

-

Obtain a cumulative concentration-response curve for the TP receptor agonist to establish a baseline.

-

Wash the tissue and allow it to return to baseline tension.

-

Incubate the tissue with a specific concentration of this compound or vehicle for a defined period (e.g., 30-60 minutes).

-

Obtain a second cumulative concentration-response curve for the agonist in the presence of this compound.

-

-

Data Analysis:

-

Compare the concentration-response curves in the absence and presence of this compound.

-

Calculate the pA₂ value to quantify the potency of this compound as a competitive antagonist.

-

Experimental Workflow

The following diagram outlines a typical experimental workflow for characterizing the activity of this compound.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of the thromboxane A2 receptor in various physiological and pathological processes. Its high selectivity and potency make it an ideal antagonist for in vitro and in vivo studies. The data and protocols presented in this guide are intended to support researchers in the effective use of this compound in their experimental designs.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Pharmacological actions of SQ 29,548, a novel selective thromboxane antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Reactome | Thromboxane signalling through TP receptor [reactome.org]

- 4. Characterization of binding of a specific antagonist, [3H]-SQ 29,548, to soluble thromboxane A2/prostaglandin H2 (TP) receptors in human platelet membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacology of SQ 29548: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

SQ 29548 is a potent and highly selective competitive antagonist of the thromboxane (B8750289) A2 (TXA2) receptor, also known as the TP receptor.[1][2] Thromboxane A2 is a labile, potent vasoconstrictor and platelet aggregator, playing a crucial role in hemostasis and thrombosis.[3] Its biological effects are mediated through the G-protein coupled TP receptor.[3] Consequently, antagonism of the TP receptor represents a key therapeutic strategy for the prevention and treatment of a variety of cardiovascular and inflammatory conditions. This technical guide provides a comprehensive overview of the pharmacology of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways.

Mechanism of Action

This compound exerts its pharmacological effects by competitively binding to the TP receptor, thereby preventing the binding and subsequent downstream signaling of its natural ligand, thromboxane A2, and other TP receptor agonists like the endoperoxide prostaglandin (B15479496) H2 (PGH2).[2][4] This blockade of the TP receptor inhibits the cascade of events that lead to platelet activation and smooth muscle contraction.[5] Furthermore, studies have shown that this compound can also exhibit inverse agonist properties, reducing the basal activity of the TP receptor even in the absence of an agonist.[5][6][7]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data characterizing the pharmacological profile of this compound.

Table 1: Receptor Binding Affinity of this compound

| Parameter | Species/System | Value | Reference |

| Ki | Human recombinant TP receptor | 4.1 nM | [1] |

| Kd | Soluble human platelet TP receptors | 36.3 ± 5.8 nM | [8] |

| Bmax | Soluble human platelet TP receptors | 1735.7 ± 69.1 fmol/mg protein | [8] |

| IC50 | [3H]-SQ 29548 binding to human platelets | 4.51 ± 0.26 nM | [9] |

Table 2: In Vitro Inhibition of Platelet Aggregation by this compound

| Agonist | Species | IC50 | Reference |

| U-46619 (TXA2 mimetic) | Human (washed platelets) | 0.06 µM | [1] |

| Arachidonic Acid | Human | 0.8 µM | [10] |

| Collagen | Human | 2.9 µM | [10] |

| U-46619 | Human | 0.3 µM | [10] |

Table 3: In Vitro Antagonism of Smooth Muscle Contraction by this compound

| Agonist | Tissue | Species | pA2 / KB | Reference |

| 9,11-azo PGH2 | Trachea | Guinea Pig | 7.8 | [2] |

| 9,11-azo PGH2 | Aorta | Rat | 8.4 | [2] |

| 11,9-epoxymethano PGH2 | Tracheal spirals | Guinea Pig | 9.1 | [2] |

| 11,9-epoxymethano PGH2 | Aorta | Rat | 9.1 | [2] |

| U-46619 | Tracheal, arterial, and venous smooth muscles | Rat and Guinea Pig | 0.5 - 1.7 nM (KB) | [1] |

Signaling Pathways

This compound has been shown to modulate key inflammatory signaling pathways. In lipopolysaccharide (LPS)-stimulated BV2 microglial cells, this compound inhibits the release of pro-inflammatory cytokines by suppressing the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[11][12]

Experimental Protocols

Radioligand Binding Assay

This assay is used to determine the binding affinity of this compound to the TP receptor.

Methodology:

-

Membrane Preparation: Washed platelet membranes are prepared by sonication and centrifugation of platelet-rich plasma.[4]

-

Incubation: A constant concentration of a radiolabeled TP receptor antagonist, such as [³H]-SQ 29548, is incubated with the prepared platelet membranes.[4]

-

Competition: Increasing concentrations of unlabeled this compound (or other competing ligands) are added to compete for binding with the radioligand.[4]

-

Separation: After incubation, the bound and free radioligand are separated by rapid filtration through glass fiber filters.[4]

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.[4]

-

Data Analysis: The concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand (IC₅₀) is calculated. The inhibition constant (Ki) can then be determined using the Cheng-Prusoff equation.[4]

Platelet Aggregation Assay

This assay measures the ability of this compound to inhibit platelet aggregation induced by various agonists.

Methodology:

-

Blood Collection: Whole blood is drawn from healthy donors who have not recently taken any antiplatelet medication. The blood is collected into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).[4]

-

PRP Preparation: Platelet-rich plasma (PRP) is prepared by centrifuging the whole blood at a low speed (e.g., 200 x g for 15 minutes).[4]

-

Incubation: The PRP is placed in an aggregometer cuvette with a stir bar and warmed to 37°C. This compound or a vehicle control is added and incubated for a specified time.[4]

-

Agonist Addition: A platelet agonist, such as U-46619, arachidonic acid, or collagen, is added to induce aggregation.[4]

-

Measurement: The change in light transmission through the PRP, which corresponds to the extent of platelet aggregation, is recorded over time.[4]

-

Data Analysis: The maximum percentage of aggregation is determined, and the IC₅₀ value for this compound is calculated.[4]

In Vivo Studies

In vivo studies have demonstrated the efficacy of this compound in various animal models. For instance, in a canine model of acute myocardial infarction, treatment with this compound resulted in a significant reduction in infarct size and improvements in left ventricular dynamics.[13] In rabbits, this compound dose-dependently inhibited arachidonic acid-induced sudden death and the associated decrease in circulating platelet count.[10] Furthermore, in a mouse model, intraperitoneal injection of this compound was shown to decrease brain prostaglandin levels and increase neuronal activity in limbic regions, suggesting potential central nervous system effects.[9][14] In diabetic rats with DOCA-induced hypertension, this compound administration lowered blood pressure, indicating a role for TP receptor activation in this pathology.[15]

Conclusion

This compound is a well-characterized, potent, and selective thromboxane A2 receptor antagonist with demonstrated efficacy in a range of in vitro and in vivo models. Its ability to inhibit platelet aggregation, antagonize smooth muscle contraction, and modulate inflammatory signaling pathways underscores its potential as a therapeutic agent for cardiovascular and inflammatory diseases. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals working with this important pharmacological tool.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Pharmacological actions of SQ 29,548, a novel selective thromboxane antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Thromboxane - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. Inverse Agonism of SQ 29,548 and Ramatroban on Thromboxane A2 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inverse agonism of SQ 29,548 and Ramatroban on Thromboxane A2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inverse Agonism of SQ 29,548 and Ramatroban on Thromboxane A2 Receptor | PLOS One [journals.plos.org]

- 8. Characterization of binding of a specific antagonist, [3H]-SQ 29,548, to soluble thromboxane A2/prostaglandin H2 (TP) receptors in human platelet membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Brain Changes Associated with Thromboxane Receptor Antagonist, SQ 29,548, Treatment in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Beneficial effects of a new potent and specific thromboxane receptor antagonist (SQ-29,548) in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Thromboxane A2 receptor antagonist SQ29548 suppresses the LPS‑induced release of inflammatory cytokines in BV2 microglia cells via suppressing MAPK and NF‑κB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Thromboxane A2 receptor antagonist SQ29548 suppresses the LPS-induced release of inflammatory cytokines in BV2 microglia cells via suppressing MAPK and NF-κB signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Protective actions of a thromboxane receptor antagonist, this compound on the ischemic myocardium: morphologic and hemodynamic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Brain changes associated with thromboxane receptor antagonist SQ 29,548 treatment in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Antagonist of thromboxane A2 receptor by SQ29548 lowers DOCA-induced hypertension in diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of SQ 29548 in Inhibiting Platelet Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of SQ 29548, a potent and selective antagonist of the thromboxane (B8750289) A2 (TXA2) receptor, and its critical role in the inhibition of platelet activation. This document details the mechanism of action, summarizes key quantitative data, outlines experimental protocols, and provides visual representations of the relevant signaling pathways and experimental workflows.

Core Mechanism of Action

This compound functions as a highly selective antagonist of the thromboxane A2 (TXA2) receptor, also known as the TP receptor.[1] By competitively binding to this receptor, this compound effectively blocks the actions of its natural ligand, thromboxane A2, a potent mediator of platelet activation and vasoconstriction.[2] Some evidence also suggests that this compound may act as an inverse agonist, capable of reducing the basal activity of the TP receptor even in the absence of an agonist.[3][4][5] This dual action makes it a powerful tool for studying and inhibiting platelet function.

The binding of TXA2 to its G-protein coupled receptor (GPCR) on the platelet surface initiates a signaling cascade that is central to platelet aggregation.[6] This process is mediated primarily through the Gq protein, which activates phospholipase C (PLC).[6][7] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6] IP3 binds to its receptor on the dense tubular system, leading to the release of stored calcium ions (Ca2+) into the cytoplasm.[6] The resulting increase in intracellular calcium, along with the activation of protein kinase C (PKC) by DAG, culminates in granule secretion, a conformational change in the glycoprotein (B1211001) IIb/IIIa receptor, and ultimately, platelet aggregation.[6] this compound's primary role is to intercept this cascade at its inception by preventing the initial binding of TXA2 to the TP receptor.

Interestingly, studies have also suggested the existence of a Gq-independent pathway for platelet shape change that is also mediated by the TP receptor and can be inhibited by this compound.[7][8]

Quantitative Data Summary

The efficacy of this compound in inhibiting platelet activation has been quantified in numerous studies. The following tables summarize key findings, including its inhibitory effects on platelet aggregation induced by various agonists and its binding affinity for the TP receptor.

| Agonist | Parameter | Value | Species | Reference |

| 9,11-azo PGH2 | pA2 | 7.8 | Guinea-pig (trachea) | [2] |

| 9,11-azo PGH2 | pA2 | 8.4 | Rat (aorta) | [2] |

| 11,9-epoxymethano PGH2 | pA2 | 9.1 | Guinea-pig (tracheal spirals) | [2] |

| 11,9-epoxymethano PGH2 | pA2 | 9.1 | Guinea-pig (aorta) | [2] |

| U46619 (Thromboxane A2 mimetic) | IC50 | Not explicitly stated in provided text | Not specified | [3] |

| Arachidonic Acid | - | Active inhibitor | Human | [2] |

| Collagen | - | Active inhibitor | Human | [2] |

| Epinephrine (2° phase) | - | Active inhibitor | Human | [2] |

Table 1: Inhibitory Potency of this compound against Various Agonists

| Parameter | Value | Preparation | Reference |

| Kd | 36.3 ± 5.8 nM | Soluble human platelet TP receptors | [9] |

| Bmax | 1735.7 ± 69.1 fmol/mg protein | Soluble human platelet TP receptors | [9] |

| Kd | 39.7 ± 4.3 nM | Soluble human platelet TP receptors (Saturation binding) | [9] |

| Kd | 4.1 nM | Washed human platelets | [10] |

| Kd | 5.8 nM | Human platelet membranes | [10] |

| Bmax | 1394 receptors/platelet | Washed human platelets | [10] |

| Bmax | 1466 fmol/mg protein | Human platelet membranes | [10] |

| Kd | 4 nM | Purified human platelet TP receptor | [11] |

| Bmax | 17 nmol/mg protein | Purified human platelet TP receptor | [11] |

Table 2: Binding Affinity of [3H]-SQ 29548 to the Thromboxane A2 Receptor

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to investigate the effects of this compound on platelet activation.

Preparation of Platelet-Rich Plasma (PRP) and Washed Platelets

Objective: To obtain viable platelets for in vitro assays.

Protocol:

-

Blood Collection: Whole blood is drawn from healthy human donors who have abstained from antiplatelet medications for at least two weeks. The blood is collected into tubes containing 3.2% sodium citrate (B86180) as an anticoagulant (in a 9:1 blood to anticoagulant ratio).[6]

-

PRP Preparation: The citrated whole blood is centrifuged at a low speed (e.g., 200 x g) for 15 minutes at room temperature. The supernatant, which is the platelet-rich plasma (PRP), is carefully collected.[6]

-

Washed Platelet Preparation: To remove plasma components, Prostaglandin E1 (PGE1) is often added to the PRP to prevent platelet activation during subsequent steps. The PRP is then centrifuged at a higher speed (e.g., 800 x g) for 10 minutes to pellet the platelets. The platelet pellet is gently resuspended in a suitable buffer, such as Tyrode's buffer. This washing step is typically repeated. Finally, the washed platelets are resuspended in the buffer to a standardized concentration for use in assays.[6]

Platelet Aggregation Assay

Objective: To measure the extent of platelet aggregation in response to an agonist, with and without an inhibitor like this compound.

Protocol:

-

Apparatus: Platelet aggregation is monitored using a light transmission aggregometer.[6]

-

Procedure: A sample of PRP or washed platelets is placed in a cuvette with a small stir bar and pre-warmed to 37°C.[6]

-

Inhibitor Incubation: this compound or a vehicle control is added to the platelet suspension and incubated for a specified period to allow for receptor binding.

-

Agonist Addition: A platelet agonist, such as arachidonic acid, collagen, epinephrine, or a stable TXA2 analogue like U46619, is added to induce aggregation.[2][6]

-

Data Recording: The change in light transmission through the platelet suspension is recorded over time (typically 5-10 minutes). As platelets aggregate, the suspension becomes clearer, allowing more light to pass through. The maximum percentage of aggregation is then determined.[6]

Radioligand Binding Assay

Objective: To determine the binding affinity (Kd) and the density of binding sites (Bmax) of this compound for the TP receptor.

Protocol:

-

Membrane Preparation: Washed platelet membranes are prepared, often through sonication and centrifugation, to isolate the fraction containing the TP receptors.[6]

-

Incubation: A constant concentration of radiolabeled [3H]-SQ 29548 is incubated with the platelet membranes.[6]

-

Competition: Increasing concentrations of unlabeled this compound (or other competing ligands) are added to the incubation mixture to compete for binding with the radiolabeled ligand.[6]

-

Separation: After reaching equilibrium, the bound and free radioligand are separated using rapid filtration through glass fiber filters.[6]

-

Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using liquid scintillation counting.[6]

-

Analysis: The concentration of the unlabeled compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. This can then be used to determine the inhibition constant (Ki), which reflects the affinity of the compound for the receptor.[6]

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: this compound inhibits platelet aggregation by blocking the TXA2 receptor.

Caption: Workflow for assessing the inhibitory effect of this compound on platelet aggregation.

Caption: Logical relationship of this compound's action in preventing thrombosis.

References

- 1. Thromboxane A2 receptor antagonist SQ29548 suppresses the LPS-induced release of inflammatory cytokines in BV2 microglia cells via suppressing MAPK and NF-κB signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological actions of SQ 29,548, a novel selective thromboxane antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inverse Agonism of SQ 29,548 and Ramatroban on Thromboxane A2 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inverse Agonism of SQ 29,548 and Ramatroban on Thromboxane A2 Receptor | PLOS One [journals.plos.org]

- 5. Inverse agonism of SQ 29,548 and Ramatroban on Thromboxane A2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Thromboxane A2-mediated shape change: independent of Gq-phospholipase C--Ca2+ pathway in rabbit platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Thromboxane A2-mediated shape change: independent of Gq-phospholipase C--Ca2+ pathway in rabbit platelets - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Characterization of binding of a specific antagonist, [3H]-SQ 29,548, to soluble thromboxane A2/prostaglandin H2 (TP) receptors in human platelet membranes - PubMed [pubmed.ncbi.nlm.nih.gov]